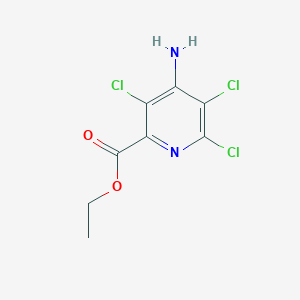

Ethyl 4-amino-3,5,6-trichloropicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-3,5,6-trichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)6-3(9)5(12)4(10)7(11)13-6/h2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGNYAVXQNLQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Pertaining to Ethyl 4 Amino 3,5,6 Trichloropicolinate

Precursors and Intermediate Synthesis

The synthesis of ethyl 4-amino-3,5,6-trichloropicolinate is fundamentally dependent on the availability of its carboxylic acid precursor, 4-amino-3,5,6-trichloropicolinic acid. Several routes have been developed for the synthesis of this crucial intermediate.

Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid

4-Amino-3,5,6-trichloropicolinic acid, also known by its common name picloram (B1677784), is a well-established herbicide. google.comoperachem.com Its synthesis has been approached through various chemical strategies, including amination-hydrolysis of a nitrile, ammoniation of a carboxylate, and selective dechlorination.

A direct and efficient method for the preparation of 4-amino-3,5,6-trichloropicolinic acid involves a one-step amination and hydrolysis of 3,4,5,6-tetrachloropicolinonitrile. numberanalytics.com This process is typically carried out by reacting the starting nitrile with aqueous ammonium (B1175870) hydroxide (B78521) under elevated temperature and pressure. numberanalytics.comgoogle.com

The reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyridine (B92270) ring by an amino group, followed by the hydrolysis of the nitrile functionality to a carboxylic acid. The use of ammonium hydroxide serves as both the aminating agent and the basic medium for hydrolysis. numberanalytics.com The reaction temperature is a critical parameter, with a preferred range of approximately 130°C to 160°C to ensure a reasonable reaction rate and yield. numberanalytics.com Upon completion of the reaction, the free acid is precipitated by acidifying the reaction mixture. numberanalytics.com

Experimental data from a patented procedure demonstrates the reaction conditions and yields. For instance, reacting 3,4,5,6-tetrachloropicolinonitrile with 30% ammonium hydroxide at 150°C for 30 minutes resulted in the formation of the desired product. numberanalytics.com In another example, a reaction at 140°C for 16.5 hours yielded 75% of the crude 4-amino-3,5,6-trichloropicolinic acid. numberanalytics.com The yield can be influenced by factors such as reaction time, temperature, and the concentration of ammonia (B1221849). numberanalytics.com

One-step Amination-Hydrolysis Reaction Conditions

| Starting Material | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloropicolinonitrile | 30% Ammonium Hydroxide | 150 | 0.5 | Not explicitly stated | numberanalytics.com |

| 3,4,5,6-Tetrachloropicolinonitrile | Aqueous Ammonia | 140 | 16.5 | 75 (crude) | numberanalytics.com |

| 3,4,5,6-Tetrachloropicolinonitrile | Aqueous Ammonia | 155 | 4 | 58.07 | numberanalytics.com |

| 3,4,5,6-Tetrachloropicolinonitrile | Aqueous Ammonia | 150 | 4 | 50.57 | numberanalytics.com |

An alternative route to 4-amino-3,5,6-trichloropicolinic acid is through the ammoniation of a 3,4,5,6-tetrachloropyridine-2-carboxylate, such as the corresponding acid or its salt. google.com This method also relies on the nucleophilic substitution of a chlorine atom by an amino group. The reaction is typically carried out in an aqueous medium with an ammonia source, such as ammonium hydroxide or ammonium salts, under elevated temperature and pressure. google.com

A Chinese patent describes a method where 3,4,5,6-tetrachloropyridine-2-carboxylic acid is used as the starting material. The process involves ammonifying the starting material, followed by acidification to yield the final product, with reported total yields ranging from 75-91%. google.com One example in the patent specifies reacting 3,4,5,6-tetrachloropyridine-2-carboxylic acid with a volatile salt (ammonium carbonate) in water at 120-130°C for 3 hours, which after acidification, gives the product in 87% yield. google.com Another example using potassium hydroxide and liquefied ammonia at 110-120°C for 2.5 hours resulted in an 89% yield. google.com

Ammoniation of 3,4,5,6-Tetrachloropyridine-2-carboxylate

| Starting Material | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | Ammonium Carbonate, Water | 120-130 | 3 | 87 | google.com |

| 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | Potassium Hydroxide, Liquefied Ammonia, Water | 110-120 | 2.5 | 89 | google.com |

Selective reductive dechlorination presents another potential, though less conventional, synthetic approach. While primarily studied in the context of biodegradation, the principles can be applied to chemical synthesis. This method would involve the removal of a chlorine atom from a more highly chlorinated picolinic acid derivative. For instance, starting with a pentachloropicolinic acid isomer and selectively removing a chlorine atom could theoretically lead to 4-amino-3,5,6-trichloropicolinic acid. This approach is highly dependent on the regioselectivity of the dechlorination reaction, which can be influenced by the catalyst and reaction conditions.

Preparation of Mthis compound as a Closely Related Ester Intermediate

Mthis compound is a closely related ester that serves as an important intermediate and reference compound. nih.govnih.gov Its synthesis is typically achieved through the esterification of 4-amino-3,5,6-trichloropicolinic acid with methanol. This reaction generally proceeds under acidic conditions, following the principles of Fischer esterification. umsl.edu The methyl ester is a solid at room temperature and has been characterized by various spectroscopic methods. athabascau.ca

Esterification Pathways to this compound

The final step in the synthesis of the target compound is the esterification of 4-amino-3,5,6-trichloropicolinic acid with ethanol (B145695). The most common method for this transformation is the Fischer esterification.

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. google.com

An analogous procedure for the synthesis of other amino esters, such as ethyl 4-aminobenzoate, involves the reduction of a nitro group followed by workup, or direct esterification of the aminobenzoic acid. These methods often employ standard workup procedures involving neutralization and extraction to isolate the final ester product.

Direct Esterification from the Carboxylic Acid

The most common and direct route to this compound is the Fischer-Speier esterification of 4-amino-3,5,6-trichloropicolinic acid. researchgate.net This acid-catalyzed esterification is a well-established and versatile method for producing esters from carboxylic acids and alcohols. researchgate.net

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and produce the final product, this compound.

A representative, though generalized, procedure for a related compound, ethyl picolinate (B1231196), involves refluxing the parent picolinic acid with a mixture of anhydrous ethanol and concentrated sulfuric acid overnight. chemicalbook.com After the reaction is complete, the mixture is concentrated, neutralized with a base like sodium carbonate, and the ester is extracted using an organic solvent such as dichloromethane. chemicalbook.com Purification is then achieved through standard laboratory techniques like drying over an anhydrous salt and solvent evaporation. chemicalbook.com Given the equilibrium nature of Fischer esterification, the reaction is typically driven to completion by using an excess of the alcohol (ethanol) or by removing the water as it is formed. researchgate.net

Transesterification Reactions

Transesterification represents an alternative, albeit less commonly documented, pathway for the synthesis of this compound. This process involves the conversion of one ester into another by reaction with an alcohol. For instance, if a different alkyl ester of 4-amino-3,5,6-trichloropicolinic acid (e.g., the methyl or propyl ester) were available, it could be converted to the ethyl ester by reacting it with a large excess of ethanol.

The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium ethoxide). The mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alcohol molecule (e.g., methanol) yields the desired ethyl ester. The large excess of ethanol serves to shift the equilibrium towards the formation of the product. While this is a standard industrial process for many esters, specific examples applied to the synthesis of this compound are not prominently featured in available scientific literature.

Advanced Synthetic Techniques and Process Development

The industrial production of chemical compounds necessitates a focus on optimizing reaction conditions, exploring efficient production technologies, and ensuring product purity. These principles are directly applicable to the synthesis of this compound.

Optimization of Reaction Conditions for Ester Synthesis

Optimizing the synthesis of this compound via Fischer esterification involves the systematic variation of several key parameters to maximize yield and minimize reaction time. Research into the optimization of other esterification reactions provides a framework for this process. researchgate.net Key variables include the choice and concentration of the catalyst, the reaction temperature, and the molar ratio of reactants. researchgate.netresearchgate.net

For example, a test reaction without a catalyst might show no product formation, establishing the necessity of the catalyst. researchgate.net Subsequent experiments would vary the amount of catalyst (e.g., from 5 mol% to 15 mol%) to find the optimal loading that accelerates the reaction without promoting side reactions. researchgate.net Similarly, the temperature could be varied (e.g., from room temperature to reflux) to find the ideal balance between reaction rate and potential degradation. The molar ratio of ethanol to the picolinic acid is also critical; increasing the excess of ethanol can push the equilibrium towards the product, but may increase costs and complicate purification.

Table 1: Conceptual Data for Optimization of this compound Synthesis

This table is representative and illustrates a potential optimization study.

| Entry | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Molar Ratio (Ethanol:Acid) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | 60 | 5:1 | 12 | 65 |

| 2 | 10 | 60 | 5:1 | 12 | 78 |

| 3 | 10 | 80 (Reflux) | 5:1 | 8 | 92 |

| 4 | 10 | 80 (Reflux) | 10:1 | 6 | 95 |

Exploration of Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a reactor where the transformation occurs. nih.gov This approach has been successfully applied to the synthesis of various esters and heterocyclic compounds. researchgate.netrsc.org

For the synthesis of this compound, a continuous-flow process could be envisioned using a heated, packed-bed reactor. A solution of 4-amino-3,5,6-trichloropicolinic acid and a catalyst in ethanol could be pumped through a column packed with a solid acid catalyst. The higher surface-area-to-volume ratio in such reactors allows for superior heat and mass transfer, potentially accelerating the reaction rate and allowing for higher temperatures and pressures to be used safely. mit.edu This methodology has been demonstrated for the hydrogenation of ethyl nicotinate, a related pyridine ester, showcasing the potential for high-throughput production. researchgate.net

Strategies for Impurity Minimization and Control in Synthesis

Ensuring the purity of the final product is paramount. Impurities in the synthesis of this compound can arise from several sources: impurities in the starting materials, unreacted starting materials, or by-products from side reactions.

Strategies for minimizing impurities include:

High-Purity Starting Materials: The synthesis begins with 4-amino-3,5,6-trichloropicolinic acid. Using a highly purified form of this acid, free from intermediates of its own synthesis google.com, is the first step in ensuring a clean final product.

Optimized Reaction Conditions: As discussed in section 2.3.1, optimizing conditions can prevent the formation of by-products. For instance, excessively high temperatures or catalyst concentrations could lead to the degradation of the sensitive amino-picolinate ring structure.

Effective Purification: After the reaction, a robust purification protocol is necessary. This typically involves a workup procedure to remove the acid catalyst, such as washing the organic phase with a basic solution (e.g., aqueous sodium bicarbonate). Unreacted carboxylic acid can also be removed this way. The final purification of the ester is often achieved through recrystallization or column chromatography to yield a product of high purity.

Derivatization and Structural Modification of the Picolinate Skeleton

The 4-amino-3,5,6-trichloropicolinate skeleton serves as a scaffold for the synthesis of more complex molecules through various derivatization reactions. These modifications can target the pyridine ring, the amino group, or the ester functionality to create new chemical entities with potentially different properties.

A notable example involves the modification of the picolinate ring at the 6-position. In a study aimed at discovering novel herbicides, researchers synthesized a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. mdpi.com This was achieved by starting with a related picolinate structure and using nucleophilic substitution to introduce a complex pyrazolyl group at the 6-position of the pyridine ring, demonstrating that this position is amenable to significant structural changes. mdpi.com

Another documented modification of the core skeleton is selective dechlorination. For instance, the parent compound, 4-amino-3,5,6-trichloropicolinic acid, can undergo electrolytic reduction to selectively remove the chlorine atom at the 5-position, yielding 4-amino-3,6-dichloropicolinic acid. This transformation highlights the potential to selectively modify the halogen substitution pattern on the pyridine ring to create analogs.

Functionalization of the 4-Amino Group

The 4-amino group on the this compound ring is a primary nucleophilic site, readily undergoing reactions to form a variety of functional groups. These transformations are fundamental in modifying the molecule's properties.

Amide Formation: The amino group can be acylated to form amides. This is typically achieved by reacting the parent compound with acid chlorides or by using coupling agents to react with carboxylic acids. For electron-deficient amines, such as the one in this molecule, coupling protocols using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), often with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt), have proven effective. uclouvain.be These methods facilitate the formation of the amide bond under mild conditions. uclouvain.be

Carbamate Formation: Carbamates can be synthesized from the 4-amino group through reactions with reagents like alkyl chloroformates. masterorganicchemistry.com This reaction introduces an alkoxycarbonyl group onto the nitrogen atom. Alternative methods involve the use of other activating agents such as di(2-pyridyl) carbonate (DPC) to create mixed carbonates that subsequently react with the amine to yield the desired carbamate. masterorganicchemistry.comdur.ac.uk

Urea (B33335) Formation: The synthesis of urea derivatives involves the reaction of the amino group with isocyanates. This addition reaction is a common strategy for building larger molecular frameworks. Analogous reactions with isothiocyanates lead to the formation of thioureas. Research on related chloropicolinates has demonstrated the successful synthesis of urea and thiourea (B124793) derivatives by coupling the amino-picolinate core with various isocyanates and isothiocyanates. oup.com

Sulfonamide Formation: The 4-amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This is a standard and widely used method for sulfonamide synthesis. dss.go.thacs.org The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond characteristic of sulfonamides. acs.orgbyjus.com

Table 1: Functionalization Reactions of the 4-Amino Group

| Functional Group | Reagent Type | Resulting Linkage |

|---|---|---|

| Amide | Acid Chloride / Carboxylic Acid + Coupling Agent | -NH-C(=O)-R |

| Carbamate | Alkyl Chloroformate / Isocyanate | -NH-C(=O)-OR |

| Urea | Isocyanate / Isothiocyanate | -NH-C(=O)-NHR |

| Sulfonamide | Sulfonyl Chloride | -NH-SO₂-R |

Halogen Exchange and Substitution Reactions at Pyridine Ring Positions (e.g., 3, 5, 6)

The three chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the other chlorine atoms makes the carbon atoms at positions 3, 5, and 6 electrophilic and thus prone to attack by nucleophiles. google.com

In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks a carbon atom, displacing a leaving group—in this case, a chloride ion. google.comic.ac.uk The reactivity and regioselectivity of these substitutions can be influenced by the reaction conditions and the nature of the incoming nucleophile. Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. For example, studies on related chloropyridine systems have shown that chlorine atoms can be displaced by various amino compounds, providing a direct route to substituted pyridine derivatives. researchgate.net This type of reaction is fundamental for introducing new functionalities onto the pyridine core. commonorganicchemistry.com

Table 2: Nucleophilic Substitution at Pyridine Ring

| Position | Nucleophile (:Nu⁻) | Reaction Type | Product |

|---|---|---|---|

| 3, 5, or 6 | R-O⁻ (Alkoxide) | SNAr | Ether linkage (C-OR) |

| 3, 5, or 6 | R-S⁻ (Thiolate) | SNAr | Thioether linkage (C-SR) |

| 3, 5, or 6 | R₂NH (Amine) | SNAr | Amine linkage (C-NR₂) |

| 3, 5, or 6 | F⁻, Br⁻, I⁻ (Halide) | Halogen Exchange (SNAr) | C-F, C-Br, C-I |

Introduction of Diverse Side Chains and Heterocyclic Moieties

The synthetic handles on this compound allow for the construction of more complex molecules featuring diverse side chains and additional heterocyclic systems.

The substitution reactions at the chlorinated positions (3, 5, and 6) are a primary method for introducing new side chains. By selecting nucleophiles that contain additional functional groups or entire molecular scaffolds, complex structures can be built directly onto the picolinate frame. For instance, reacting the compound with amino-heterocycles can lead to the formation of bi-heterocyclic systems. researchgate.net

Furthermore, functionalization of the 4-amino group, as described in section 2.4.1, also serves to introduce a wide variety of side chains. The synthesis of amides, ureas, and sulfonamides connects new aryl or alkyl groups to the core structure via the nitrogen atom. oup.com These reactions have been used to create libraries of new compounds based on a common chloropicolinate scaffold. oup.com The combination of reactions at the amino group and the ring carbons allows for a multi-directional approach to molecular elaboration.

Reduction of Ester Moieties to Alcohol Analogs

The ethyl ester group at the 2-position of the pyridine ring can be reduced to a primary alcohol, yielding (4-amino-3,5,6-trichloropyridin-2-yl)methanol. This transformation is a common and synthetically useful reaction in organic chemistry.

The most common reagent for this type of reduction is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.com LAH is a powerful reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction typically involves the addition of the ester to a suspension of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). uclouvain.bebyjus.com The process involves the nucleophilic addition of a hydride ion (H⁻) to the ester's carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the intermediate aldehyde. A final aqueous workup step protonates the resulting alkoxide to give the alcohol. youtube.com Studies on various pyridine carboxylic esters have confirmed their successful reduction to the corresponding hydroxymethyl group (alcohol) using reagents like LiAlH₄. oup.comacs.org

Table 3: Reduction of Ethyl Ester to Primary Alcohol

| Starting Functional Group | Reagent | Solvent | Product Functional Group |

|---|---|---|---|

| Ethyl Ester (-COOEt) | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) / Diethyl Ether | Primary Alcohol (-CH₂OH) |

Biological Activity and Mechanistic Insights in Plant Systems

Herbicidal Activity and Efficacy Assessments

As a systemic herbicide, Ethyl 4-amino-3,5,6-trichloropicolinate, an ester of picloram (B1677784), is recognized for its potent effects on specific plant types. epa.govwikipedia.org Its efficacy is rooted in its ability to be absorbed through the foliage, stems, and roots, and subsequently translocated throughout the plant. wikipedia.org

Selective Control of Broadleaf Weeds and Woody Plants

The primary application of this compound is in the selective management of a wide array of deep-rooted perennial and annual broadleaf weeds, as well as various woody plants and vines. epa.govinvasive.orgnih.gov Its chemical structure allows it to target these dicotyledonous plants while most grass species exhibit resistance. wikipedia.orgnih.gov This selectivity makes it a valuable tool in managing unwanted vegetation in pastures, rangelands, and rights-of-way. epa.govnih.gov

Spectrum of Action and Comparative Efficacy against Other Herbicides

The herbicidal activity of picolinic acids, including the parent acid of this ester, has been compared to other synthetic auxin herbicides. While it belongs to the pyridinecarboxylic acid class, its efficacy profile shows distinct characteristics. nih.gov For instance, research comparing aminopyralid (B1667105) and picloram found that aminopyralid was more phytotoxic to sunflowers. invasiveplantswesternusa.org However, fall-applied picloram demonstrated significant injury and yield reduction in sunflowers, comparable to lower rates of aminopyralid. invasiveplantswesternusa.org

Further studies have explored the development of new picolinic acid derivatives to enhance their herbicidal spectrum. For example, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been synthesized and tested, with some exhibiting better post-emergence herbicidal activity than picloram. nih.govnih.gov

Post-Emergence Application Efficacy

The compound is effective when applied post-emergence, meaning after the target weeds have already germinated and emerged from the soil. nih.govnih.gov Its systemic nature ensures that once absorbed by the existing foliage, it moves throughout the plant to exert its effects. wikipedia.org Studies on related picolinic acid herbicides have demonstrated significant post-emergence activity. For instance, a novel picolinic acid compound, V-8, showed greater post-emergence herbicidal effects than picloram at the same application rate. nih.govnih.gov The efficacy of post-emergence herbicides can be influenced by the growth stage of the weeds at the time of application. researchgate.net

Elucidation of Mode of Action in Plants

The phytotoxicity of this compound is a direct result of its interference with fundamental plant growth processes at a cellular and molecular level.

Characterization as a Synthetic Auxin and Plant Growth Regulator Mimicry

This compound is classified as a synthetic auxin herbicide. invasive.orgnih.gov It mimics the action of the natural plant growth hormone, indole-3-acetic acid (IAA). invasive.orgnih.govmdpi.com However, unlike IAA, which is carefully regulated by the plant, synthetic auxins like this picolinate (B1231196) ester are more stable and persist for longer periods. nih.gov

When introduced into a susceptible plant, the compound binds to auxin receptors, specifically showing higher binding affinity to the AFB5 (Auxin F-Box 5) protein compared to other receptor types like TIR1. nih.govnih.gov This binding initiates a cascade of events that leads to uncontrolled and disorganized cell growth, particularly in the vascular tissues. invasive.org The herbicidal effect is believed to stem from the acidification of the cell wall, which leads to cell wall loosening and uncontrolled elongation. invasive.org This ultimately results in epinasty (twisting of stems and petioles), stem swelling, and eventual tissue death, characteristic symptoms of auxin herbicide activity. invasive.orgunl.edu This hormonal imbalance also triggers secondary effects, such as the overproduction of ethylene, which can further contribute to the senescence and decay of the plant tissues. nih.govunl.edu

Investigation of p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Contrary to the mechanism of some other classes of herbicides, this compound and its parent acid, aminopyralid, are not inhibitors of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). The herbicidal activity of HPPD inhibitors stems from their ability to block the biosynthesis of plastoquinones and tocopherols, which are essential for carotenoid synthesis. This leads to the characteristic bleaching of new plant growth.

Instead, the primary mode of action for aminopyralid is as a synthetic auxin. epa.gov It belongs to the pyridine (B92270) carboxylic acid class of herbicides, which mimics the natural plant hormone indole-3-acetic acid (IAA). epa.govnih.gov These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled and disorganized growth, and ultimately, plant death. epa.gov The specific molecular mechanism involves binding to auxin receptors, such as the TIR1/AFB complex, which then promotes the degradation of transcriptional repressors (Aux/IAAs), leading to the over-expression of auxin-responsive genes. nih.gov This hormonal interference affects numerous plant activities including leaf formation, tropisms, and fruit and root development. epa.gov

Systemic Absorption and Translocation Pathways within Plant Tissues

This compound is recognized for its systemic action, meaning it is absorbed and transported throughout the plant. epa.gov Following post-emergence application, the compound is taken up by the leaves and roots of the plant.

Once absorbed, it moves through the plant's vascular tissues, specifically the xylem and phloem. This translocation allows the herbicide to reach various parts of the plant, including the meristematic regions where active growth occurs. This systemic movement is crucial for its effectiveness against perennial weeds, as it can travel down to the root system to provide comprehensive control and prevent regrowth. epa.gov The transport mechanism for synthetic auxins is thought to involve active transport into cells via transmembrane proteins, similar to natural auxins. epa.gov However, unlike natural auxins, synthetic mimics may not be efficiently exported from the cell, leading to their accumulation and the subsequent disruption of cellular processes. epa.gov

Structure-Activity Relationship (SAR) Studies for Herbicidal Potency and Selectivity Enhancement

The herbicidal activity of this compound and related pyridine compounds is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are pivotal in optimizing herbicidal potency and selectivity by modifying different parts of the molecule.

Impact of Substitutions on the Pyridine Ring (e.g., 3-, 5-, 6-positions) on Activity

The substitution pattern on the pyridine ring is a critical determinant of herbicidal efficacy. Aminopyralid (4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid) itself shows significantly higher activity against certain weeds compared to its predecessor, clopyralid (B1669233) (3,6-dichloro-2-pyridinecarboxylic acid), highlighting the importance of the substituents. epa.govnih.gov

Research into new picolinic acid herbicides has shown that modifying the 6-position of the pyridine ring can lead to novel compounds with enhanced activity or broader weed control spectrums. For instance, replacing the chlorine atom at the 6-position with a substituted phenyl group or a pyrazolyl ring has resulted in the discovery of new potent herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov These findings underscore that the nature of the substituent at the 6-position profoundly influences the herbicidal profile.

| Position on Pyridine Ring | Substituent | Impact on Herbicidal Activity | Reference Compound Example |

| 3-position | Chlorine (Cl) | Contributes to overall herbicidal potency. | Aminopyralid |

| 4-position | Amino (NH₂) | Essential for the characteristic auxin-mimic activity. | Aminopyralid |

| 5-position | Chlorine (Cl) | Contributes to overall herbicidal potency. | Aminopyralid |

| 6-position | Chlorine (Cl) | Base structure for high activity. | Aminopyralid |

| 6-position | Substituted Phenyl | Can lead to new herbicides with unique properties. | Halauxifen-methyl |

| 6-position | Substituted Pyrazolyl | Can enhance activity and broaden weed spectrum. | Experimental Compounds |

Role of the Ester Functional Group in Bioavailability and Activity

The herbicidally active component of this compound is the parent acid, aminopyralid. epa.gov The ethyl ester functional group primarily plays a role in the formulation and bioavailability of the herbicide. Ester forms can influence properties such as solubility and the rate of absorption through the waxy cuticle of plant leaves.

Once inside the plant, the ester group is typically cleaved by plant enzymes (esterases) to release the active aminopyralid acid. epa.gov This conversion is necessary for the molecule to bind to the auxin receptors and exert its herbicidal effect. Therefore, the activity of different formulations, whether salts or esters, is standardized and compared based on the "acid equivalent" (a.e.), which represents the amount of the active parent acid. epa.gov

Effects of Amino Group Derivatization on Herbicidal Efficacy and Crop Selectivity

The 4-amino group is a key feature of aminopyralid and is crucial for its high herbicidal potency. Derivatization or modification of this amino group can significantly alter the molecule's interaction with the target auxin receptors, thereby affecting its efficacy and selectivity.

While specific studies on the derivatization of the amino group in this compound are not detailed in the provided results, general principles of SAR in synthetic auxins suggest that this group is vital for receptor binding. nih.gov Altering its electronic properties or steric bulk through derivatization would likely modulate the binding affinity for the TIR1/AFB receptor pocket, potentially leading to reduced herbicidal activity or, in some cases, a modified selectivity profile between different plant species.

Computational Chemistry Approaches (e.g., Molecular Docking, Structure-Based Drug Design) for SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of herbicides at a molecular level. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict how different chemical structures will interact with their biological targets. nih.govresearchgate.net

For synthetic auxins like aminopyralid, molecular docking can be used to simulate the binding of the herbicide to its receptor site, the TIR1/AFB-Aux/IAA co-receptor complex. nih.govnih.gov These models help researchers visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the herbicide and the amino acid residues in the receptor's binding pocket. nih.gov By understanding these interactions, chemists can rationally design new derivatives with improved binding affinity and, consequently, higher herbicidal potency. For example, computational models can predict how changes to the substituents on the pyridine ring or modifications to the carboxylic acid group might enhance or weaken the interaction with the target, guiding the synthesis of more effective and selective herbicides. nih.govresearchgate.net

Mechanistic Basis of Selectivity in Different Plant Species

The selective herbicidal action of this compound, which is systemically absorbed and hydrolyzed to its active form, 4-amino-3,5,6-trichloropicolinic acid (picloram), is primarily attributed to physiological and biochemical differences between plant species. ucanr.edunih.gov Most grasses exhibit tolerance to picloram, whereas many broadleaf plants are susceptible. industrialvm.comorst.eduwikipedia.org This selectivity is not based on a single factor but is a complex interplay of differential uptake, translocation, and, most significantly, metabolic deactivation within the plant. ucanr.edudfo-mpo.gc.ca

The fundamental mode of action for picloram is as a synthetic auxin or plant growth regulator. invasive.orgsolutionsstores.com It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible species, which ultimately results in plant death. solutionsstores.combeyondpesticides.org Tolerant species, however, possess mechanisms to mitigate this effect.

Detailed research findings indicate that the primary basis for selectivity lies in the ability of tolerant plants to metabolize picloram into non-toxic compounds more rapidly than susceptible plants. invasive.org In susceptible species, picloram remains largely intact and is translocated throughout the plant, accumulating in meristematic tissues where it disrupts growth processes. orst.edusolutionsstores.com Conversely, resistant plants, such as most grasses, can quickly detoxify the herbicide. industrialvm.com

The key mechanisms contributing to this selectivity are:

Differential Metabolism: This is the most critical factor. Tolerant plants can rapidly break down picloram through processes like hydroxylation followed by conjugation with sugars or amino acids. This metabolic conversion renders the herbicide inactive, preventing it from reaching and affecting its target sites. Susceptible plants either lack or have significantly slower metabolic pathways for this detoxification, allowing the active herbicide to accumulate to lethal concentrations. invasive.org

Differential Translocation: The rate and extent to which picloram moves within a plant can also contribute to selectivity. ucanr.edu In tolerant species, movement of the herbicide to sensitive areas like apical meristems may be limited. Studies on different locoweed species, for instance, have investigated how variations in uptake, translocation, and metabolism lead to differential responses to picloram. dfo-mpo.gc.ca

Target Site Insensitivity: While less commonly cited for picloram compared to other herbicides, inherent differences in the target site—the auxin-binding proteins—could play a role. A slight modification in the structure of these proteins in tolerant species might reduce their affinity for picloram, thereby diminishing its herbicidal effect. General mechanisms of herbicide resistance often involve single nucleotide polymorphisms (SNPs) in the gene encoding the target protein, leading to an altered amino acid sequence and reduced herbicide binding. nih.gov

The following table summarizes the differential response of various plant species to picloram, illustrating its selective nature.

| Plant Species Category | General Response to Picloram | Examples | References |

| Grasses | Generally tolerant/resistant | Wheat, Barley, Rice, Sugarcane, Most native grasses | industrialvm.comsolutionsstores.comresearchgate.net |

| Broadleaf Weeds | Generally susceptible | Leafy spurge (Euphorbia esula), Knapweeds (Centaurea spp.), Toadflax (Linaria vulgaris), Locoweeds | dfo-mpo.gc.cainvasive.org |

| Woody Plants | Generally susceptible | Buckthorns (Rhamnus spp.), Russian olive (Elaeagnus angustifolia), Siberian elm (Ulmus pumila) | invasive.org |

| Sensitive Crops | Susceptible to soil residues | Beans (Phaseolus sp.), Parsnips, Swiss chard (Beta vulgaris var. cicla), Carrots, Potatoes | dfo-mpo.gc.ca |

Environmental Dynamics and Biogeochemical Cycling

Degradation Pathways in Environmental Matrices

The breakdown of Ethyl 4-amino-3,5,6-trichloropicolinate in the environment is expected to proceed through several key pathways, primarily driven by microbial activity and influenced by the surrounding environmental conditions.

The principal route for the degradation of many pyridine (B92270) herbicides in soil and water is through microbial metabolism. grdc.com.au Microorganisms, particularly bacteria and fungi, utilize these compounds as a source of carbon and nitrogen. tandfonline.com The degradation process for pyridine derivatives often involves initial hydroxylation and subsequent ring cleavage. tandfonline.comasm.org For compounds like picloram (B1677784), microbial metabolism is the primary degradation mechanism in soils. nih.govproquest.com It is anticipated that soil and water microorganisms would similarly mediate the breakdown of this compound, likely initiating the process by hydrolyzing the ethyl ester to its corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid. This acid would then be subject to further microbial degradation.

Under anaerobic conditions, such as in saturated soils or sediments, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination. For pyridine herbicides, anaerobic degradation is generally a slower process compared to aerobic breakdown. vt.edu For instance, picloram is stable under anaerobic conditions, with over 90% remaining in soil and water after 300 days. vt.edu Similarly, aminopyralid (B1667105) is also stable in anaerobic sediment-water systems. tandfonline.com

A key potential degradation pathway for this compound under anaerobic conditions is the reductive removal of chlorine atoms. A significant finding from patent literature describes a method for synthesizing 4-amino-3,6-dichloropicolinic acid (aminopyralid) from 4-amino-3,5,6-trichloropicolinic acid through electrolytic dechlorination. patsnap.com This suggests that a similar dechlorination process could occur microbially in an anaerobic environment, leading to the formation of dichlorinated picolinic acid metabolites. Therefore, 4-amino-3,6-dichloropicolinic acid is a plausible primary metabolite of this compound under anaerobic conditions, following the initial hydrolysis of the ethyl ester.

Other related pyridine herbicides also form predictable metabolites. For example, the primary metabolite of triclopyr (B129103) is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and a secondary metabolite is 2-methoxy-3,5,6-trichloropyridine (MT-pyridine). proquest.com

The rate of degradation of this compound is significantly influenced by a variety of environmental factors.

Nutrient Availability: The activity of microbial populations responsible for herbicide degradation is dependent on the availability of essential nutrients like nitrogen and phosphorus. Studies on other herbicides have shown that enhanced nutrient availability can support a larger and more active microbial community, thereby increasing the rate of herbicide degradation. researchgate.net Conversely, nutrient-poor conditions may limit microbial activity and slow the breakdown process.

Soil Amendments like Biochar: The addition of biochar to soil can have a complex effect on the fate of herbicides. Biochar, with its high surface area and porosity, can adsorb herbicides, which may reduce their bioavailability for microbial degradation and plant uptake. nih.govyoutube.com This can lead to increased persistence of the herbicide in the soil, as observed with some pyridine herbicides. youtube.com However, the impact of biochar also depends on its properties (e.g., pyrolysis temperature) and the specific herbicide. nih.govmdpi.com While biochar can reduce the leaching of herbicides, its effect on degradation kinetics can be variable, sometimes enhancing and sometimes inhibiting the process. mdpi.comweedcontroljournal.org

Other Factors: Soil moisture, temperature, pH, and organic matter content are also critical factors. Microbial activity is generally optimal in warm, moist, and near-neutral pH conditions. grdc.com.au Photodegradation, or breakdown by sunlight, can also be a significant dissipation pathway for pyridine herbicides on soil surfaces and in clear water. nih.govproquest.com

Persistence and Environmental Half-Life Considerations in Research Contexts

The persistence of a chemical in the environment is often expressed in terms of its half-life, the time it takes for half of the initial amount to degrade. For pyridine herbicides like picloram and aminopyralid, persistence can be highly variable, ranging from a few weeks to several years, depending on environmental conditions. asm.orgresearchgate.net

Given its structural similarity to these persistent herbicides, this compound is expected to exhibit moderate to high persistence in the environment, particularly in conditions not conducive to microbial or photolytic degradation. The half-life of picloram in soil can range from one month to several years. researchgate.net Aminopyralid's half-life in soil has been reported to range from 32 to 533 days. asm.org It is important to note that these values are general and the actual persistence in a specific research context will depend on the unique combination of soil type, climate, and microbial community present.

Advanced Research Methodologies and Techniques

Utilization of Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in assessing the purity and quantifying the concentration of Ethyl 4-amino-3,5,6-trichloropicolinate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, often coupled with various detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of picolinate (B1231196) herbicides and their esters. For compounds structurally similar to this compound, reversed-phase HPLC is a common approach. The separation is typically achieved on a C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified to ensure the compound is in a suitable form for separation. nih.gov For instance, a mobile phase of acetonitrile and water acidified with phosphoric acid has been used for the analysis of related picolinic acids. nih.gov Detection is frequently performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring structure absorbs UV light. researchgate.netbldpharm.com The choice of wavelength is optimized for maximum absorbance of the analyte, often in the range of 230-290 nm. researchgate.netbldpharm.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), provides high sensitivity and specificity for the analysis of volatile or semi-volatile compounds like the ethyl ester of 4-amino-3,5,6-trichloropicolinic acid. Due to the thermal stability of many pesticide derivatives, GC is a suitable method for their determination. nih.gov For compounds containing amino groups, derivatization is sometimes employed to improve chromatographic behavior and detection. biosynth.com However, for esters like this compound, direct injection may be possible. The use of a capillary column, such as an HP-5, is common, and the temperature program is optimized to ensure good separation from any impurities or matrix components. biosynth.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used, but mass spectrometry (MS) is preferred for its ability to provide structural information and confirm the identity of the analyte. biosynth.comnih.gov

The table below summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods developed for related compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (Reversed-Phase) | HP-5 (or equivalent) |

| Mobile Phase/Carrier Gas | Acetonitrile/Acidified Water | Nitrogen or Helium |

| Detector | UV-Vis or Mass Spectrometry (MS) | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), or Mass Spectrometry (MS) |

| Typical Flow Rate | 1.0 - 1.4 mL/min researchgate.netnih.gov | 3 mL/min biosynth.com |

| Detection Wavelength (UV) | 230 - 290 nm researchgate.netbldpharm.com | N/A |

| Derivatization | Generally not required for the ethyl ester | May be used to enhance volatility and detection |

Sample Preparation and Extraction Methodologies for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex matrices such as soil, water, and biological tissues necessitates efficient sample preparation and extraction to remove interfering substances.

For solid samples like soil and plant tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis. nih.gov This method involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the analyte into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is performed using sorbents such as primary secondary amine (PSA) to remove matrix components like organic acids, fatty acids, and sugars. For pigmented samples, graphitized carbon black (GCB) may also be included to remove chlorophyll. This methodology has been successfully applied to a wide range of pesticides and is adaptable for picolinate herbicides and their esters.

Liquid-liquid extraction (LLE) is a classical and still widely used method for extracting analytes from aqueous samples like water. The selection of the extraction solvent is critical and depends on the polarity of the target compound. Dichloromethane is a common choice for extracting a range of pesticides from water. The pH of the aqueous sample may need to be adjusted to ensure the analyte is in its most extractable form. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption. In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent (like acetone (B3395972) or methanol), creating a cloudy solution that facilitates rapid mass transfer of the analyte into the extraction solvent.

Solid-phase extraction (SPE) is another powerful technique for the cleanup and pre-concentration of analytes from liquid samples. For picolinic acid herbicides and their derivatives, SPE cartridges with polymeric sorbents can be effective. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent.

The following table outlines common extraction techniques and their key parameters, which are applicable to the analysis of this compound in various matrices.

| Technique | Matrix | Extraction Solvent | Cleanup Sorbent(s) | Key Advantages |

| QuEChERS | Soil, Plant Tissues, Food nih.gov | Acetonitrile | PSA, C18, GCB | Fast, simple, low solvent use, effective for a wide range of analytes nih.gov |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Ethyl Acetate | N/A | Well-established, suitable for large sample volumes |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Carbon Tetrachloride, Chlorobenzene | N/A | High enrichment factor, low solvent consumption, rapid |

| Solid-Phase Extraction (SPE) | Water, Biological Fluids | Methanol, Acetonitrile | Polymeric, C18 | High selectivity, good concentration factor, automation potential |

Application of Computational Tools for Predictive Modeling and Mechanistic Understanding

Computational chemistry has emerged as a powerful tool in the study of agrochemicals, providing insights into their properties, behavior, and interactions at a molecular level. For this compound and related compounds, these tools are employed for predictive modeling and to gain a mechanistic understanding of their activity.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov For herbicides, QSAR can be used to predict their efficacy against target weeds. These models are built by developing mathematical equations that relate molecular descriptors (physicochemical properties derived from the chemical structure) to the observed activity. For picolinate herbicides, descriptors such as the octanol-water partition coefficient (logP), electronic parameters, and steric properties are often used to build predictive QSAR models. nih.gov The development of robust QSAR models can guide the synthesis of new derivatives with potentially enhanced herbicidal activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of herbicides, molecular docking can be used to simulate the interaction of this compound with its biological target, which for auxinic herbicides is often a receptor protein like the F-box protein TIR1/AFB. By understanding how the herbicide fits into the binding site of the receptor and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the mechanism of action. This information is invaluable for the rational design of more effective and selective herbicides.

Mechanistic studies using computational tools can also be employed to investigate the degradation pathways of pesticides in the environment. Density Functional Theory (DFT) calculations, for instance, can be used to model the reaction mechanisms of hydrolysis or microbial degradation of this compound, helping to predict its persistence and potential metabolites in soil and water.

The table below highlights the application of various computational tools in the study of picolinate herbicides.

| Computational Tool | Application | Information Gained |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting herbicidal activity | Correlation between chemical structure and biological effect, guidance for synthesizing new analogs nih.gov |

| Molecular Docking | Simulating herbicide-receptor interactions | Binding mode and affinity, understanding of the mechanism of action at the molecular level |

| Density Functional Theory (DFT) | Investigating degradation pathways | Mechanistic insights into chemical and biological degradation, prediction of environmental fate |

Emerging Research Areas and Future Perspectives

Discovery and Development of Novel Derivatives with Enhanced Properties

The quest for herbicides with improved efficacy, a broader weed control spectrum, and enhanced safety profiles has led researchers to explore novel derivatives of existing active ingredients. Picolinic acid herbicides, including aminopyralid (B1667105), are a significant class of synthetic auxin herbicides known for their systemic action and effectiveness against resilient weeds. mdpi.com

Recent research has focused on modifying the core structure of aminopyralid to create new chemical entities. One notable area of exploration involves the introduction of a substituted phenyl group at the 6-position of the pyridine (B92270) ring. mdpi.com This structural alteration has given rise to a new class of 6-Arylpicolinate herbicides. mdpi.com Following this strategy, researchers have designed and synthesized novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. mdpi.com

These new derivatives have been subjected to rigorous testing to evaluate their herbicidal activity. For instance, root growth inhibition assays against various weed species are common. In one such study, several of the newly synthesized compounds demonstrated significant inhibitory effects on the root growth of Brassica napus (BN). mdpi.com The data from these studies can be extensive, often presented in detailed tables that compare the efficacy of the new derivatives against the parent compound and other commercial herbicides.

Below is an interactive data table showcasing the herbicidal activity of newly synthesized picolinic acid derivatives, highlighting the ongoing efforts to discover compounds with enhanced properties.

Table 1: Herbicidal Activity of Novel Picolinic Acid Derivatives| Compound ID | Target Weed Species | Concentration (µM) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| S202 | Arabidopsis thaliana | 0.5 | 78.4 | mdpi.com |

| Florpyrauxifen | Arabidopsis thaliana | 0.5 | 33.8 | mdpi.com |

| Derivative A | Brassica napus | 250 | >80 | mdpi.com |

The development of these novel derivatives is a testament to the ongoing innovation in the field of herbicide chemistry, with the ultimate goal of producing more effective and selective tools for weed management. mdpi.comgoogle.com

Integration of Sustainable Synthesis and Green Chemistry Principles in Production

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. This includes the development of more sustainable and efficient synthesis routes for agrochemicals like Ethyl 4-amino-3,5,6-trichloropicolinate. The conventional synthesis of aminopyralid, the active acid, involves multiple steps, often utilizing reagents and conditions that are not ideal from a green chemistry perspective. researchgate.net

A typical synthesis of 4-amino-3,6-dichloropicolinic acid (the acid form of the title compound) starts from 4-amino-3,5,6-trichloropicolinic acid. mdpi.com This process involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas under pressure, with sodium hydroxide (B78521) as a reagent and water as a solvent. mdpi.com While this method is effective, with reported yields of over 90%, it relies on a precious metal catalyst and pressurized hydrogen, which can pose safety and cost challenges.

Green chemistry principles encourage the exploration of alternative synthetic pathways that are more atom-economical, use less hazardous substances, and are more energy-efficient. For pyridine-based compounds, researchers are investigating methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com The use of greener solvents, or even solvent-free reaction conditions, is another key area of focus. mdpi.com

For instance, the synthesis of other heterocyclic compounds, like pyrazolopyranopyrimidines, has been achieved using water as a solvent and a mild, inexpensive acid catalyst like thiamine (B1217682) hydrochloride, showcasing a more environmentally benign approach. While not directly applied to this compound yet, these examples pave the way for developing greener manufacturing processes for this important herbicide.

Future research in this area will likely focus on:

Developing non-precious metal catalysts or biocatalysts.

Exploring one-pot or multi-component reactions to reduce the number of synthesis and purification steps.

Utilizing renewable feedstocks as starting materials.

Advanced Mechanistic Investigations at the Molecular and Sub-Cellular Levels

Understanding the precise mechanism of action of a herbicide at the molecular and sub-cellular level is crucial for developing more effective and selective compounds, as well as for managing weed resistance. This compound, upon hydrolysis to its active form aminopyralid, acts as a synthetic auxin. google.com This means it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible species. youtube.com

Advanced research is delving deeper into the specifics of this interaction. The primary targets of auxinic herbicides are thought to be the F-box proteins of the TIR1/AFB family, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. Binding of the herbicide to this complex leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.

At the sub-cellular level, the effects of herbicides that inhibit amino acid biosynthesis, a different class of herbicides, have been shown to involve major proteolytic pathways, such as the ubiquitin/proteasome system. nih.gov Treatment with these herbicides leads to an accumulation of ubiquitinated proteins, suggesting that the proteasome pathway is activated in response to the herbicide-induced stress. nih.gov While aminopyralid has a different primary mode of action, it is plausible that the profound physiological disruption it causes could also trigger secondary stress responses involving cellular protein degradation machinery.

Future mechanistic studies will likely employ a range of advanced techniques, including:

Molecular Docking: To simulate and visualize the binding of aminopyralid and its derivatives to auxin receptors.

X-ray Crystallography: To determine the three-dimensional structure of the herbicide-receptor complex.

Cell-based Assays: To study the downstream effects of receptor binding on gene expression and protein activity within the cell.

These investigations will provide a more detailed picture of the molecular events that lead to the phytotoxicity of this compound and inform the design of next-generation herbicides.

Role in Interdisciplinary Research in Plant Sciences (e.g., Omics Technologies)

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized plant science research. These powerful tools allow for a holistic view of the molecular changes occurring within a plant in response to various stimuli, including herbicide application. This compound is increasingly being viewed not just as a tool for weed control, but also as a chemical probe to study fundamental plant processes.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how aminopyralid affects gene expression. For example, studies on other herbicides have shown that they can induce significant changes in the expression of genes involved in stress responses, hormone metabolism, and detoxification pathways. researchgate.netnih.govnih.govmdpi.com A transcriptomic analysis of plants treated with aminopyralid could identify the specific genes and genetic pathways that are activated or repressed, providing a detailed molecular signature of its mode of action and resistance mechanisms.

Proteomics , the large-scale study of proteins, can identify changes in the protein landscape of a plant upon herbicide treatment. This can include the upregulation of stress-related proteins, such as heat shock proteins and antioxidant enzymes, as well as changes in the abundance of proteins involved in primary and secondary metabolism. nih.gov Such studies can provide insights into the physiological and metabolic reprogramming that occurs in response to aminopyralid.

Metabolomics , the comprehensive analysis of all small-molecule metabolites, offers a snapshot of the plant's metabolic state. Herbicide application can cause significant shifts in the metabolome, including changes in the levels of amino acids, sugars, organic acids, and secondary metabolites. nih.gov Profiling these changes can help to understand the biochemical pathways affected by aminopyralid and may reveal biomarkers for herbicide sensitivity or resistance.

The integration of these omics technologies provides a powerful, multi-faceted approach to understanding the complex interactions between this compound and plants. This interdisciplinary research not only deepens our knowledge of how this herbicide works but also has broader implications for plant biology, from understanding stress responses to developing crops with enhanced resilience.

Q & A

Q. How can contradictory data on reaction yields or byproduct formation be resolved in synthetic workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.